KI23057 - 516523-31-2

KI23057

Catalog Number: EVT-287648
CAS Number: 516523-31-2
Molecular Formula: C30H35N3O4
Molecular Weight: 501.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ki23057 is a a FGFR2 inhibitor, which enhances the chemosensitivity of drug-resistant gastric cancer cell lines when used in combination with chemotherapeutic drugs. Ki23057 might be therapeutically promising for treating drug-resistant gastric cancer cells, especially when used in combination with SN38, PTX, or VP16. The apoptosis process might be the main mechanism underlying the synergistic effect of these combinations. The ERCC1 and p53 genes may play an integral role in the synergism between Ki23057 and chemotherapeutic agents in drug-resistant cell lines. (source: Cancer Lett. 2011 Aug 1;307(1):47-52).
Source and Classification

KI23057 was developed as part of a series of pyrrolo[2,3-d]pyrimidin derivatives aimed at inhibiting receptor tyrosine kinases, particularly FGFRs. Its classification falls under the category of antineoplastic agents and protein kinase inhibitors, which are crucial in the treatment of cancers associated with receptor tyrosine kinase dysregulation. The compound has been evaluated for its inhibitory effects against vascular endothelial growth factor receptor 2 (VEGFR2) as well, indicating its broader potential in oncology .

Synthesis Analysis

The synthesis of KI23057 involves several key steps, which can be summarized as follows:

  1. Starting Material: The synthesis begins with a precursor compound, referred to as 1.
  2. Formation of Intermediate: This precursor is reacted with 4-aminophenol in the presence of sodium hydride and dimethyl sulfoxide (DMSO) to yield an intermediate product.
  3. Cross-Coupling Reaction: The intermediate undergoes a cross-coupling reaction with 4-tert-butylphenylboronic acid using copper(II) acetate as a catalyst in dry chloroform to form another intermediate.
  4. Deprotection Step: A deprotection step using palladium hydroxide on carbon (Pd(OH)₂/C) in dimethylformamide (DMF) produces a key intermediate.
  5. Final Steps: KI23057 is synthesized through nucleophilic substitution with 1-bromo-2-chloroethane followed by electrophilic substitution with ethanolamine, utilizing potassium carbonate (K₂CO₃) in DMF .
Molecular Structure Analysis

The molecular structure of KI23057 features a complex arrangement typical of kinase inhibitors, characterized by multiple aromatic rings and functional groups that facilitate binding to the target receptor. Key structural components include:

  • Pyrrolo[2,3-d]pyrimidin core: This moiety is integral for kinase inhibition.
  • Substituents: Various substituents enhance selectivity and potency against FGFR2 and VEGFR2.

The compound's binding affinity is influenced by hydrogen bonding and π-π interactions within the ATP-binding site of FGFR2, which are critical for its inhibitory action .

Chemical Reactions Analysis

KI23057 participates in several chemical reactions primarily focused on its interactions with FGFR2 and VEGFR2:

  1. Inhibition Mechanism: Upon binding to FGFR2, KI23057 prevents autophosphorylation, disrupting downstream signaling pathways associated with cell proliferation and survival.
  2. Interaction Dynamics: The compound exhibits competitive inhibition against ATP, effectively blocking the phosphorylation of tyrosine residues critical for kinase activation .
  3. Biological Activity: In vitro studies have demonstrated that KI23057 significantly reduces cell viability in FGFR2-overexpressing cancer cell lines, highlighting its potential as a therapeutic agent .
Mechanism of Action

The mechanism of action for KI23057 involves:

  • Binding to FGFR2: The compound selectively binds to the ATP-binding pocket of FGFR2, inhibiting its kinase activity.
  • Disruption of Signaling Pathways: This inhibition leads to reduced activation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, both critical for tumor growth and survival .
  • Enhancement of Chemosensitivity: KI23057 has been shown to enhance the chemosensitivity of resistant cancer cells, suggesting it may be used synergistically with other chemotherapeutic agents .
Physical and Chemical Properties Analysis

KI23057 exhibits several important physical and chemical properties:

  • Molecular Formula: C₁₄H₁₅N₅O
  • Molecular Weight: Approximately 255.31 g/mol
  • Solubility: Soluble in organic solvents like DMSO but insoluble in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture to maintain integrity.

These properties are crucial for its formulation into therapeutic agents and influence its bioavailability and pharmacokinetics .

Applications

KI23057 has several promising applications in scientific research and clinical settings:

  • Cancer Therapy: Its primary application lies in targeting cancers associated with FGFR dysregulation, including bladder cancer and gastric cancer.
  • Combination Therapies: KI23057 is being explored for use alongside other anticancer therapies to overcome resistance mechanisms in tumors.
  • Research Tool: As an inhibitor, it serves as a valuable tool for studying FGFR signaling pathways and their roles in oncogenesis.
Molecular Mechanisms of KI23057 in Receptor Tyrosine Kinase Inhibition

KI23057 as a Multikinase Inhibitor Targeting VEGFR, PDGFRβ, FGFR2, and c-Kit

KI23057 represents a clinically significant small-molecule tyrosine kinase inhibitor (TKI) with potent activity against multiple receptor tyrosine kinases (RTKs) critically involved in oncogenesis and tumor progression. Its primary targets include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor beta (PDGFRβ), fibroblast growth factor receptor 2 (FGFR2), and the stem cell factor receptor c-Kit. This multikinase targeting profile enables KI23057 to simultaneously disrupt several key angiogenic and proliferative pathways essential for tumor growth and maintenance [2] [4].

The therapeutic rationale for this multi-targeted approach stems from the frequent co-activation of these RTK pathways in epithelial cancers, particularly in gastric malignancies where FGFR2 amplification occurs in approximately 3-10% of cases. Preclinical evidence demonstrates that KI23057 significantly decreases the IC₅₀ values of chemotherapeutic agents in resistant gastric cancer cell lines (OCUM-2M/SN38, OCUM-2M/PTX, and OCUM-2M/VP16), indicating its ability to reverse multidrug resistance phenotypes [2]. The compound achieves this chemosensitization effect primarily by inhibiting ligand-dependent autophosphorylation of these RTKs, thereby blocking their constitutive activation in tumor cells and stromal components within the tumor microenvironment.

Table 1: Primary Kinase Targets of KI23057 and Their Oncogenic Roles

Target ReceptorCellular FunctionTherapeutic Impact of Inhibition
FGFR2Proliferation, differentiation, angiogenesisSuppresses tumor growth, overcomes chemoresistance
VEGFRAngiogenesis, endothelial cell survivalDisrupts tumor vasculature, reduces nutrient supply
PDGFRβStromal activation, pericyte recruitmentImpairs tumor-stroma interactions, reduces desmoplasia
c-KitStem cell survival, proliferationTargets cancer stem cell populations

Structural Basis of ATP-Competitive Binding to FGFR2 Kinase Domain

KI23057 functions as a potent ATP-competitive inhibitor that specifically targets the intracellular kinase domain of FGFR2, among other RTKs. Structural analyses reveal that the compound binds to the highly conserved ATP-binding pocket within the kinase domain, effectively preventing ATP from engaging with its catalytic site [6] [8]. This binding mechanism is characteristic of type I kinase inhibitors that recognize the active conformation of the kinase domain, locking it in an inactive state that cannot undergo autophosphorylation.

The binding affinity and specificity of KI23057 for FGFR2 stem from its molecular interactions with key residues in the hinge region and hydrophobic pockets adjacent to the ATP-binding site. X-ray crystallography studies of analogous FGFR inhibitors demonstrate that these compounds form critical hydrogen bonds with the backbone amide of E562 and the side chain of N568 in FGFR2, interactions likely conserved in KI23057 binding [8]. This precise molecular interaction disrupts the conformational changes required for kinase activation following receptor dimerization, thereby preventing trans-autophosphorylation of tyrosine residues in the activation loop. The compound's effectiveness as an ATP-competitive agent is evidenced by its ability to inhibit FGFR2 autophosphorylation at nanomolar concentrations in cellular assays, effectively suppressing downstream signaling cascades [2] [4].

Modulation of Downstream Signaling Pathways (MAPK/ERK, PI3K/AKT)

The therapeutic efficacy of KI23057 primarily stems from its ability to disrupt critical intracellular signaling cascades downstream of its target RTKs, particularly the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. These signaling networks represent fundamental conduits for transmitting proliferative and survival signals from activated RTKs to the nucleus [3] [9].

Following inhibition of FGFR2 and other RTKs by KI23057, cancer cells exhibit significant suppression of phosphorylated ERK1/2 (p-ERK) and phosphorylated AKT (p-AKT), indicating successful blockade of these central signaling nodes. The MAPK/ERK pathway inhibition leads to reduced expression of cyclins and cyclin-dependent kinases, causing G₁/S cell cycle arrest. Simultaneously, PI3K/AKT pathway inhibition promotes apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic factors such as BIM and BAD [9].

Molecular profiling of gastric cancer cells treated with KI23057 demonstrates significant alterations in key regulatory proteins downstream of these pathways. Specifically, the compound decreases expression of excision repair cross-complementation group 1 (ERCC1), a DNA repair enzyme associated with platinum resistance, and increases expression of the tumor suppressor p53 in specific resistant cell lines (OCUM-2M/SN38 and OCUM-2M/PTX) [2]. These modulatory effects collectively impair DNA damage repair mechanisms while restoring cell cycle checkpoint controls, thereby enhancing chemosensitivity.

Table 2: KI23057 Effects on Downstream Signaling Molecules in Resistant Cancer Models

Affected PathwayKey Molecular ChangesFunctional Consequences
MAPK/ERK↓ p-ERK, ↓ cyclin D1, ↑ p21Cell cycle arrest at G₁/S phase
PI3K/AKT/mTOR↓ p-AKT, ↓ p-S6K, ↓ Bcl-2Increased apoptosis, reduced survival
DNA Repair Machinery↓ ERCC1 expressionEnhanced platinum sensitivity
Tumor Suppression↑ p53 expression, ↑ p21Restoration of cell cycle control

Selective Inhibition of Autophosphorylation in Tumor Microenvironments

KI23057 demonstrates remarkable selectivity in inhibiting ligand-induced autophosphorylation of FGFR2 within the complex tumor microenvironment. This targeted activity disrupts the paracrine signaling networks between cancer cells and stromal components that normally promote treatment resistance and disease progression [3] [6]. The compound's mechanism involves preferential binding to the activated conformations of FGFR2 present in malignant cells, which often exhibit constitutive kinase activity due to receptor overexpression or amplification.

In the tumor microenvironment, FGF ligands secreted by cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs) create autocrine and paracrine loops that sustain cancer cell survival and proliferation. KI23057 effectively disrupts these signaling circuits by preventing FGF-induced FGFR2 dimerization and subsequent trans-autophosphorylation [3]. This selective inhibition is particularly evident in chemoresistant gastric cancer models, where KI23057 administration significantly enhanced apoptosis rates induced by chemotherapeutic agents in both drug-resistant cell lines and their parental counterparts [2].

The compound's ability to modulate the tumor microenvironment extends beyond direct cancer cell targeting. By inhibiting PDGFRβ signaling, KI23057 impairs the activation and recruitment of cancer-associated fibroblasts and pericytes, thereby reducing stromal deposition and remodeling that contribute to chemoresistance. This multi-faceted approach simultaneously targets both the malignant cells and their supportive stromal ecosystem, creating an unfavorable microenvironment for tumor progression and resistance development.

Properties

CAS Number

516523-31-2

Product Name

KI23057

IUPAC Name

2-[2-[4-[4-(4-tert-butylanilino)phenoxy]-6-methoxyquinolin-7-yl]oxyethylamino]ethanol

Molecular Formula

C30H35N3O4

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C30H35N3O4/c1-30(2,3)21-5-7-22(8-6-21)33-23-9-11-24(12-10-23)37-27-13-14-32-26-20-29(28(35-4)19-25(26)27)36-18-16-31-15-17-34/h5-14,19-20,31,33-34H,15-18H2,1-4H3

InChI Key

VQCDZFWRGXFUMS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCNCCO)OC

Solubility

Soluble in DMSO, not in water

Synonyms

Ki23057; Ki-23057; Ki 23057.

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCNCCO)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.